Cas no 1805103-12-1 (3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile)

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile is a fluorinated pyridine derivative with a unique structural framework, combining difluoromethyl, trifluoromethoxy, and iodo substituents on a pyridine ring, along with an acetonitrile functional group. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing properties and potential as a versatile intermediate in cross-coupling reactions. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. Its iodine moiety allows for further functionalization via halogen exchange or metal-catalyzed transformations. The compound's distinct substitution pattern offers opportunities for tailored modifications in drug discovery and material science applications.
3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile structure
1805103-12-1 structure
商品名:3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile
CAS番号:1805103-12-1
MF:C9H4F5IN2O
メガワット:378.037351608276
CID:4836313

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile
    • インチ: 1S/C9H4F5IN2O/c10-7(11)6-4(1-2-16)5(15)3-17-8(6)18-9(12,13)14/h3,7H,1H2
    • InChIKey: GXTPAZBLGZZTJH-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(C(C(F)F)=C1CC#N)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 329
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 45.9

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029090549-1g
3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile
1805103-12-1 97%
1g
$1,579.40 2022-04-01

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile: A Comprehensive Overview

The compound 3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805103-12-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical synthesis. The molecule's structure incorporates several functional groups, including a difluoromethyl group, an iodo substituent, a trifluoromethoxy group, and an acetonitrile moiety. These groups contribute to its distinctive chemical reactivity and physical properties.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of novel therapeutics targeting complex biological systems. The presence of fluorinated substituents, such as the difluoromethyl and trifluoromethoxy groups, enhances the molecule's stability and bioavailability, making it a promising candidate for pharmacological applications. Additionally, the iodo group introduces unique electronic characteristics that can be exploited in catalytic reactions and materials science.

One of the most notable advancements in the synthesis of this compound involves the use of advanced fluorination techniques. Researchers have employed electrophilic fluorination methods to selectively introduce the difluoromethyl and trifluoromethoxy groups onto the pyridine ring. These methods not only improve the efficiency of the synthesis process but also minimize environmental impact by reducing waste generation. The integration of these groups into the pyridine framework has been shown to significantly alter the molecule's solubility and reactivity, making it suitable for a wide range of applications.

In terms of application, this compound has demonstrated potential in both medicinal chemistry and materials science. In medicinal chemistry, its ability to modulate biological pathways makes it a valuable tool in drug design. For instance, studies have shown that this compound exhibits potent anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation. Furthermore, its high stability under physiological conditions enhances its suitability as a drug candidate.

In materials science, the compound's electronic properties make it an attractive candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The presence of electron-withdrawing groups like the trifluoromethoxy and acetonitrile moieties enhances its ability to act as an electron acceptor, which is crucial for achieving high performance in electronic devices.

Recent research has also focused on understanding the environmental impact of this compound. Studies have shown that while it exhibits high stability under normal conditions, it can undergo degradation under specific environmental conditions such as UV light exposure or microbial activity. These findings are critical for ensuring safe handling and disposal practices in industrial settings.

In conclusion, 3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805103-12-1) is a versatile compound with a wide range of potential applications across various scientific disciplines. Its unique structure and functional groups make it a valuable tool in both academic research and industrial development. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.

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